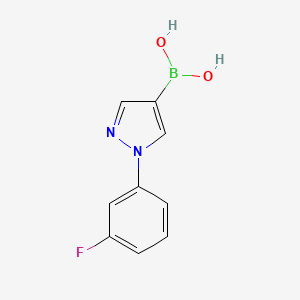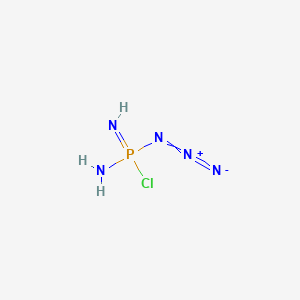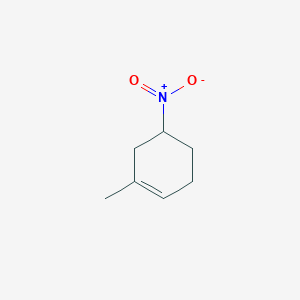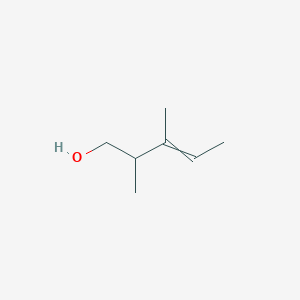![molecular formula C4H7O3PSe B14075712 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: is a unique organophosphorus compound that features a bicyclic structure with phosphorus and selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide typically involves the reaction of a phosphorus-containing precursor with a selenium source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus and selenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. It may be used in the development of drugs that target specific molecular pathways involved in diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane: This compound is similar in structure but lacks the selenium atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another related compound with a different bicyclic structure and an oxygen atom instead of selenium.
Uniqueness: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Eigenschaften
Molekularformel |
C4H7O3PSe |
|---|---|
Molekulargewicht |
213.04 g/mol |
IUPAC-Name |
1-selanylidene-2,7,8-trioxa-1λ5-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3PSe/c9-8-5-2-1-4(7-8)3-6-8/h4H,1-3H2 |
InChI-Schlüssel |
VMQWHCJBLUTFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP2(=[Se])OCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)


![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)


![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)


